molecular formula C20H18BrF3N2O2 B11643401 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one

1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one

Cat. No.: B11643401
M. Wt: 455.3 g/mol
InChI Key: IYJAWBWFGIMJRD-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one is a synthetic compound belonging to the pyrazoline family Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one typically involves the following steps:

    Formation of the Chalcone Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form the chalcone intermediate.

    Cyclization to Pyrazoline: The chalcone intermediate is then reacted with hydrazine hydrate in ethanol under reflux conditions to form the pyrazoline ring.

    Functional Group Introduction: The trifluoromethyl and hydroxy groups are introduced through subsequent reactions, often involving reagents like trifluoromethyl iodide and hydroxylating agents.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted pyrazoline derivatives with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential anti-inflammatory and anticancer properties.
  • Evaluated for its ability to cross the blood-brain barrier and act on central nervous system targets.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoromethyl groups enhance its binding affinity and selectivity. The hydroxy group can form hydrogen bonds with target molecules, stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-[3-(4-Chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one
  • 1-[3-(4-Methylphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one

Comparison:

    Bromine vs. Chlorine: The presence of bromine in the compound provides different electronic and steric effects compared to chlorine, potentially leading to different reactivity and biological activity.

    Methyl vs. Bromine: The methyl group is less bulky and less electronegative than bromine, which can affect the compound’s overall shape and electronic distribution, influencing its interactions with targets.

The unique combination of the bromophenyl, trifluoromethyl, and hydroxy groups in 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one distinguishes it from similar compounds, potentially offering unique advantages in specific applications.

Properties

Molecular Formula

C20H18BrF3N2O2

Molecular Weight

455.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C20H18BrF3N2O2/c21-16-11-9-15(10-12-16)17-13-19(28,20(22,23)24)26(25-17)18(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12,28H,4,7-8,13H2

InChI Key

IYJAWBWFGIMJRD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)CCCC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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